Bazedoxifene 5-|A-D-Glucuronide
Overview
Description
Bazedoxifene 5-|A-D-Glucuronide is a metabolite of Bazedoxifene, a selective estrogen receptor modulator (SERM) used primarily in the treatment of postmenopausal osteoporosis. This compound is formed through the glucuronidation of Bazedoxifene in the liver and is subsequently excreted in the urine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bazedoxifene 5-|A-D-Glucuronide involves the glucuronidation of Bazedoxifene. This process typically occurs in the liver, where Bazedoxifene undergoes enzymatic conversion to its glucuronide form. The specific reaction conditions for this transformation include the presence of UDP-glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to Bazedoxifene .
Industrial Production Methods
Industrial production of this compound is not commonly reported, as it is primarily a metabolite formed in vivo. the synthesis of Bazedoxifene itself involves complex organic synthesis techniques, including the formation of the indole core and subsequent functionalization to achieve the desired pharmacological properties .
Chemical Reactions Analysis
Types of Reactions
Bazedoxifene 5-|A-D-Glucuronide primarily undergoes metabolic reactions rather than traditional chemical reactions. The key reaction it undergoes is glucuronidation, a phase II metabolic process that enhances the compound’s solubility and facilitates its excretion .
Common Reagents and Conditions
The glucuronidation reaction involves the use of UDP-glucuronic acid as a co-substrate and UDP-glucuronosyltransferase enzymes as catalysts . This reaction typically occurs under physiological conditions within the liver.
Major Products Formed
The major product formed from the glucuronidation of Bazedoxifene is this compound itself . This metabolite is then excreted in the urine, representing a key step in the body’s elimination of the parent drug .
Scientific Research Applications
Bazedoxifene 5-|A-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. Researchers study this compound to understand the metabolic pathways and elimination processes of Bazedoxifene . Additionally, its role as a metabolite provides insights into the drug’s pharmacokinetics and potential interactions with other compounds .
In medicine, Bazedoxifene and its metabolites are investigated for their potential therapeutic effects beyond osteoporosis treatment. For example, Bazedoxifene has shown promise in cancer research, particularly in inhibiting the IL-6/GP130 signaling pathway in colon cancer cells .
Mechanism of Action
Bazedoxifene 5-|A-D-Glucuronide exerts its effects primarily through its role as a metabolite of Bazedoxifene. Bazedoxifene itself acts as a selective estrogen receptor modulator, exhibiting both agonistic and antagonistic effects depending on the tissue type . It binds to estrogen receptors, modulating their activity and influencing gene expression . The glucuronidation of Bazedoxifene to form this compound is a detoxification process that facilitates the compound’s excretion .
Comparison with Similar Compounds
Bazedoxifene 5-|A-D-Glucuronide can be compared to other glucuronide metabolites of selective estrogen receptor modulators. Similar compounds include the glucuronide metabolites of Raloxifene and Tamoxifen, which also undergo glucuronidation as part of their metabolic pathways .
Similar Compounds
Raloxifene Glucuronide: A metabolite of Raloxifene, another selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer.
Tamoxifen Glucuronide: A metabolite of Tamoxifen, widely used in the treatment of breast cancer.
This compound is unique in its specific formation from Bazedoxifene and its role in the pharmacokinetics of this particular drug.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O9/c1-22-28-20-27(46-36-33(42)31(40)32(41)34(47-36)35(43)44)14-15-29(28)38(30(22)24-8-10-25(39)11-9-24)21-23-6-12-26(13-7-23)45-19-18-37-16-4-2-3-5-17-37/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAXRVKIJQNQMY-VNOFEJHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432461 | |
Record name | Bazedoxifene 5-|A-D-Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328933-56-8 | |
Record name | Bazedoxifene-5-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328933568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bazedoxifene 5-|A-D-Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAZEDOXIFENE-5-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z271JQC8WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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